molecular formula C18H16F3N3O5S B11049363 2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide

2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B11049363
M. Wt: 443.4 g/mol
InChI Key: AGGQGKVHIMXSBJ-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with a complex structure that includes nitro, trifluoromethyl, and butylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like nitro and trifluoromethyl may reduce its reactivity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of nitro and trifluoromethyl groups often enhances biological activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly for their potential as enzyme inhibitors or receptor modulators.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitro groups can participate in redox reactions that generate reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)benzamide: Similar in structure but lacks the nitro and butylsulfanyl groups.

    4,6-dinitro-N-phenylbenzamide: Similar but without the trifluoromethyl and butylsulfanyl groups.

    2-(butylsulfanyl)-4,6-dinitrobenzamide: Similar but without the trifluoromethyl group.

Uniqueness

2-(butylsulfanyl)-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups. The trifluoromethyl group enhances its lipophilicity and metabolic stability, the nitro groups contribute to its potential biological activity, and the butylsulfanyl group can influence its chemical reactivity and solubility.

This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications, offering a wide range of possibilities for further research and development.

properties

Molecular Formula

C18H16F3N3O5S

Molecular Weight

443.4 g/mol

IUPAC Name

2-butylsulfanyl-4,6-dinitro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16F3N3O5S/c1-2-3-7-30-15-10-13(23(26)27)9-14(24(28)29)16(15)17(25)22-12-6-4-5-11(8-12)18(19,20)21/h4-6,8-10H,2-3,7H2,1H3,(H,22,25)

InChI Key

AGGQGKVHIMXSBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=CC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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